molecular formula C10H9N5O3 B1227000 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide

3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide

Cat. No. B1227000
M. Wt: 247.21 g/mol
InChI Key: WHQDNDFEPCHKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide is a C-nitro compound.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • A study by Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing heterocyclic amides, which can be used as intermediates in various chemical reactions, including the formation of compounds similar to 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide. This approach involved microwave-assisted Fries rearrangement and was supported by theoretical density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).
  • Antimicrobial and Antifungal Applications :

    • Research by Klimesová et al. (2004) synthesized benzylsulfanyl derivatives of 1,2,4-triazole, evaluating their antimycobacterial activity against various Mycobacterium species. These compounds showed moderate antimycobacterial activity and were found to be moderately toxic (Klimesová et al., 2004).
    • Roy et al. (2005) explored the synthesis of triazole derivatives with significant antibacterial and antifungal properties, highlighting the potential of these compounds in addressing microbial infections (Roy et al., 2005).
  • Potential in Molecular-based Devices :

    • A study by Şahin et al. (2008) discussed the synthesis of a 1,2,4-triazole derivative and its application in forming metal complexes. These complexes have potential uses in molecular-based memory devices, displays, and optical switches due to their specific magnetic properties (Şahin et al., 2008).
  • Role in Supramolecular Chemistry :

    • Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, including compounds structurally similar to 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide. These compounds were explored as supramolecular gelators, highlighting their potential in designing new materials (Yadav & Ballabh, 2020).
  • Energetic Materials Research :

    • Dippold et al. (2012) investigated the synthesis of energetic compounds based on 1,2,4-triazole derivatives. They focused on developing thermally stable compounds with potential applications in explosives and propellants (Dippold et al., 2012).

properties

Product Name

3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide

Molecular Formula

C10H9N5O3

Molecular Weight

247.21 g/mol

IUPAC Name

3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C10H9N5O3/c1-6-4-7(2-3-8(6)15(17)18)9(16)13-10-11-5-12-14-10/h2-5H,1H3,(H2,11,12,13,14,16)

InChI Key

WHQDNDFEPCHKOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC=NN2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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